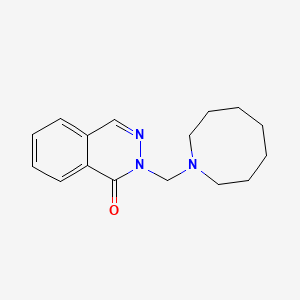![molecular formula C13H13ClN2O3 B7462920 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. The drug was first introduced in 1998 and has since become an essential component of the standard treatment regimen for patients with acute coronary syndromes, stroke, and peripheral arterial disease.
Mécanisme D'action
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione works by irreversibly binding to the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation and reducing the risk of blood clots. The drug is a prodrug that requires activation by the hepatic cytochrome P450 system to its active metabolite, which then binds to the P2Y12 receptor.
Biochemical and Physiological Effects:
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have a significant impact on platelet function, as evidenced by its ability to reduce platelet aggregation and inhibit the release of platelet-derived growth factors. The drug has also been shown to have anti-inflammatory effects, which may contribute to its cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has several advantages for use in laboratory experiments, including its well-established mechanism of action, its ability to inhibit platelet function, and its widespread availability. However, the drug also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several potential future directions for research on 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, including the development of more potent and selective P2Y12 inhibitors, the investigation of the drug's effects on other cell types beyond platelets, and the exploration of novel therapeutic applications for the drug beyond its current use in cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the drug's anti-inflammatory effects and to identify potential biomarkers for predicting patient response to therapy.
Méthodes De Synthèse
The synthesis of 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves a multi-step process that begins with the reaction of 2-chlorophenol with acetic anhydride to form 2-acetoxychlorobenzene. This is followed by the reaction of 2-acetoxychlorobenzene with methylamine to form 2-(2-methylaminoethoxy)chlorobenzene. The final step involves the reaction of 2-(2-methylaminoethoxy)chlorobenzene with 2,2-dimethyl-1,3-dioxane-4,6-dione to form 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione.
Applications De Recherche Scientifique
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its efficacy and safety in various clinical settings. The drug has been shown to significantly reduce the risk of cardiovascular events such as myocardial infarction, stroke, and cardiovascular death in patients with acute coronary syndromes. Additionally, 6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to be effective in reducing the risk of stent thrombosis in patients undergoing percutaneous coronary intervention.
Propriétés
IUPAC Name |
6-[(2-chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-15-9(7-12(17)16(2)13(15)18)8-19-11-6-4-3-5-10(11)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKAAEYBPDDFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)

![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)
